(2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile
Description
This compound features a unique hybrid structure combining a 1,3-benzodioxole-methylpiperazine moiety and a 1,3-benzothiazole group linked via a conjugated nitrile-bearing propenenitrile scaffold. The benzodioxole group enhances metabolic stability through its electron-rich aromatic system, while the benzothiazole core may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c23-12-17(22-24-18-3-1-2-4-21(18)29-22)14-26-9-7-25(8-10-26)13-16-5-6-19-20(11-16)28-15-27-19/h1-6,11,14H,7-10,13,15H2/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPBTSDVGARJHD-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling with a piperazine derivative. The final step often involves the formation of the enenitrile moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile. For instance:
- Screening Against Cancer Cell Lines : A library of benzothiazole-piperazine hybrids was synthesized and evaluated against various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Many compounds demonstrated moderate to potent antiproliferative activity, indicating that structural modifications could enhance efficacy .
Antimicrobial Properties
Research has also indicated potential antimicrobial activities associated with this compound class. Compounds incorporating benzothiazole and piperazine motifs have been evaluated for their effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole moiety | Enhances anticancer potency |
| Piperazine ring | Improves solubility and bioavailability |
| Nitrile group | Contributes to biological activity through electronic effects |
Case Study 1: Anticancer Screening
A study synthesized a series of benzothiazole-piperazine derivatives, including this compound, which were tested against multiple cancer cell lines. Results showed significant inhibition rates in MCF7 cells compared to controls .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, compounds were evaluated for their ability to induce apoptosis in cancer cells via caspase activation assays. The results indicated that modifications to the piperazine ring significantly influenced apoptotic signaling pathways .
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Benzodioxole-Methylpiperazine Moieties
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS 478064-17-4) Key Differences: Replaces the benzothiazole-prop-2-enenitrile group with a propenone (α,β-unsaturated ketone) and a 2-methoxyphenyl substituent. Implications: The ketone group may reduce metabolic stability compared to the nitrile in the target compound. The methoxy group could enhance solubility but reduce membrane permeability .
Benzothiazole-Containing Derivatives
- (2E)-3-(4-{[6-(1,3-Benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile (PDB 1BT) Key Differences: Integrates a purine-amino-benzothiazole system instead of the benzodioxole-piperazine group.
- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Key Differences: Substitutes the nitrile-propenenitrile linker with a pyrazolone-propynyl group.
Piperazine-Linked Thiazolone Derivatives
(5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one (CAS 848748-86-7)
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (CAS 35440-46-1)
Comparative Data Table
| Compound Name / ID | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| Target Compound | C23H21N5O2S | 443.51 g/mol | Benzodioxole, benzothiazole, nitrile | Hybrid structure, potential CNS activity |
| (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-propen-1-one | C28H28N2O4 | 468.54 g/mol | Benzodioxole, α,β-unsaturated ketone | Enhanced solubility, lower stability |
| PDB 1BT | C25H20N8S | 488.55 g/mol | Benzothiazole, purine, nitrile | Kinase inhibition potential |
| (5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]piperazinyl}thiazolone | C23H19F3N4O2S | 488.48 g/mol | CF3-phenyl, thiazolone, allyloxy | High lipophilicity, redox activity |
| 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynylpyrazol-3(2H)-one | C20H14N4OS | 366.42 g/mol | Benzothiazole, propynyl, pyrazolone | Electrophilic reactivity |
Research Findings and Implications
Structural Hybridization : The target compound’s combination of benzodioxole, benzothiazole, and nitrile groups distinguishes it from analogs. This design may synergize metabolic stability (benzodioxole), target binding (benzothiazole), and reactivity (nitrile) .
Pharmacological Potential: Piperazine-thiazolone derivatives (e.g., ) often exhibit kinase or GPCR modulation, suggesting the target compound may share similar targets but with enhanced selectivity due to its unique substituents.
Toxicity Considerations : Nitriles and propynyl groups () can introduce reactivity risks, but the target compound’s conjugated system may mitigate this by stabilizing the nitrile moiety.
Biological Activity
The compound (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components which include:
- A benzodioxole moiety known for its pharmacological properties.
- A piperazine ring that often contributes to the modulation of neurotransmitter systems.
- A benzothiazole group which is frequently associated with anticancer activity.
The molecular formula is , and its molecular weight is approximately 378.48 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole and benzothiazole possess notable antimicrobial properties. For instance:
- In a study examining various derivatives, compounds similar to the target molecule showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 62.5 |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted through various studies:
- It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Mechanistic studies suggest that it may modulate key signaling pathways involved in cancer cell survival .
In vitro studies have demonstrated that compounds with similar structures can effectively reduce the viability of neuroblastoma cells by promoting apoptotic pathways through the activation of caspases .
Neuroprotective Effects
The benzodioxole structure is linked to neuroprotective effects, particularly in models of neurodegenerative diseases:
- Research indicates that compounds containing this moiety can regulate autophagy and reduce oxidative stress in neuronal cells. For instance, they may enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated that those with a piperazine substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts, indicating the importance of structural modifications in enhancing biological efficacy .
- Cancer Cell Lines : In a comparative analysis of various compounds, one derivative was found to significantly decrease the viability of breast cancer cells (MCF7) at concentrations as low as 10 µM , suggesting that structural features play a critical role in their anticancer activity .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pd(OAc)₂, DMSO, 70°C | Suzuki-Miyaura coupling |
| 2 | K₂CO₃, acetonitrile, reflux | Base-mediated cyclization |
| 3 | NaBH₄, MeOH | Reduction of intermediates |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and stereochemistry. For example, the (E)-configuration of the prop-2-enenitrile moiety is validated by coupling constants (J ≈ 12–16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H]⁺ = 446.1234 vs. calculated 446.1238) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral stresses (e.g., benzothiazole-thiazole torsion angles ≈ 5–10°) .
Q. Resolution Workflow :
Compare temperature-dependent NMR with variable-temperature X-ray.
Perform Hirshfeld surface analysis to assess crystal packing influences .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., catalyst loading, solvent ratio). For instance, a Central Composite Design reduced side products by 30% in thiazole cyclization .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enabling faster reactions (e.g., 80% yield in 2 hours vs. 50% in batch) .
- Microwave Assistance : Reduces reaction times (e.g., from 24h to 1h for piperazine coupling) while maintaining yields .
Advanced: How can the compound’s biological activity be evaluated, and what are its potential targets?
- In Vitro Assays :
- Target Identification :
Advanced: What computational methods predict the compound’s reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates binding stability with proteins (e.g., 50 ns MD shows sustained hydrogen bonds with CYP450) .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at benzodioxole oxygen) for library design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
